Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate
Description
Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate is an organosulfur compound characterized by a benzene ring substituted with a methyl group at the 3-position and an isopropoxy group at the 4-position, with a sulfinate (-SO₂⁻) group at the 1-position. The sodium counterion enhances its solubility in polar solvents, making it a valuable intermediate in organic synthesis, particularly in reactions involving sulfur-containing molecules. Its structure balances steric bulk (from the isopropoxy group) and electronic effects (from the methyl and alkoxy substituents), which influence its reactivity and applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H13NaO3S |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
sodium;3-methyl-4-propan-2-yloxybenzenesulfinate |
InChI |
InChI=1S/C10H14O3S.Na/c1-7(2)13-10-5-4-9(14(11)12)6-8(10)3;/h4-7H,1-3H3,(H,11,12);/q;+1/p-1 |
InChI Key |
LBBWUKQUQDGJFN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)[O-])OC(C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate typically involves the sulfonation of 3-methyl-4-(propan-2-yloxy)benzene. This process can be achieved through various synthetic routes, including:
Sulfonation Reaction: The benzene derivative is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: This compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfinate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate with analogous compounds identified in the evidence:
Key Observations:
Substituent Effects :
- The isopropoxy group in the target compound provides moderate steric hindrance compared to the trifluoroethoxy group in dexlansoprazole . This difference influences reactivity in nucleophilic substitutions; electron-withdrawing groups (e.g., trifluoroethoxy) enhance electrophilicity, while electron-donating groups (e.g., isopropoxy) stabilize adjacent charges.
- The 3-methyl group in the target compound and dexlansoprazole contributes to lipophilicity, which is critical for membrane permeability in drug design .
Counterion Impact :
- Sodium vs. potassium counterions affect solubility and crystalline packing. Potassium salts (e.g., 3-hydroxy-4-methoxybenzene sulfonate) often exhibit higher water solubility due to larger ionic radii, whereas sodium salts may form more stable crystalline structures .
Aromatic System Variations :
Solubility and Stability
- Hydrophilicity : The sodium counterion and polar sulfinate group enhance aqueous solubility, advantageous in solution-phase synthesis. In contrast, the trifluoroethoxy group in dexlansoprazole increases lipid solubility, favoring gastrointestinal absorption .
- Thermal Stability : Alkoxy-substituted sulfinates (e.g., isopropoxy) exhibit greater thermal stability than hydroxy-substituted analogs (e.g., 3-hydroxy-4-methoxybenzene sulfonate), which may degrade via dehydration .
Research Findings and Industrial Relevance
- : Pyrazene sulfinates are employed as building blocks in drug discovery due to their modular reactivity. The target compound’s benzene core may offer superior aromatic stabilization in harsh reaction conditions .
- : Potassium sulfonates are preferred in pharmaceuticals for their biocompatibility, whereas sodium sulfinates are favored in industrial synthesis for cost-effectiveness .
Biological Activity
Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate, a sulfonate derivative of a substituted aromatic compound, has garnered attention in recent years for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfonate group attached to a methyl-substituted aromatic ring. Its chemical formula is . The structural formula can be represented as follows:
The biological activity of sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate is primarily attributed to its interaction with various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.
- Receptor Modulation : It has been suggested that this sulfonate can modulate receptor activity, which could impact signaling pathways related to inflammation and cell proliferation.
Biological Activities
Research indicates that sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various bacterial strains, potentially making it useful in developing new antibiotics.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in cellular models, indicating its potential as an anti-inflammatory agent.
- Anticancer Activity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting that sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate may inhibit tumor growth.
Research Findings and Case Studies
Several studies have investigated the biological activities of sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate. Below is a summary of significant findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations of 50 µM. |
| Study B | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 40% at 25 µM concentration. |
| Study C | Anticancer Activity | Induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 of 30 µM after 48 hours of treatment. |
Discussion
The diverse biological activities demonstrated by sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate suggest its potential as a therapeutic agent. Its ability to inhibit microbial growth, reduce inflammation, and induce apoptosis in cancer cells highlights its versatility in biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
